molecular formula C24H22F3N3O3 B395738 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B395738
M. Wt: 457.4g/mol
InChI Key: WCOCTFOIDQDAOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization with fluorine and pyrrolidine groups. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include various derivatives of the original compound, with modifications at the fluorine or pyrrolidine positions, leading to potentially new compounds with different biological activities .

Scientific Research Applications

6,8-difluoro-1-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-4-oxo-7-(pyrrolidin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22F3N3O3

Molecular Weight

457.4g/mol

IUPAC Name

6,8-difluoro-1-(3-fluoro-4-pyrrolidin-1-ylphenyl)-4-oxo-7-pyrrolidin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F3N3O3/c25-17-11-14(5-6-19(17)28-7-1-2-8-28)30-13-16(24(32)33)23(31)15-12-18(26)22(20(27)21(15)30)29-9-3-4-10-29/h5-6,11-13H,1-4,7-10H2,(H,32,33)

InChI Key

WCOCTFOIDQDAOH-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N3C=C(C(=O)C4=CC(=C(C(=C43)F)N5CCCC5)F)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.